REACTION_CXSMILES
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[CH3:1][C:2]([CH3:15])([CH3:14])[CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][C:11]([NH2:13])=[CH:12][C:7]=2[N:6]=[N:5]1.[Br-:16].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:16][C:12]1[C:7]2[N:6]=[N:5][N:4]([CH2:3][C:2]([CH3:15])([CH3:14])[CH3:1])[C:8]=2[CH:9]=[CH:10][C:11]=1[NH2:13] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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3.52 g
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Type
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reactant
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Smiles
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CC(CN1N=NC2=C1C=CC(=C2)N)(C)C
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Name
|
|
Quantity
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172 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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5.51 g
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Type
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reactant
|
Smiles
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[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature until LCMS
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solid was collected on top
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Type
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FILTRATION
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Details
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of filter
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Type
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WASH
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Details
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washed with hexanes
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Type
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DISSOLUTION
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Details
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The solid was dissolved in Et2O/EtOAc and neutralized with saturated aqueous sodium bicarbonate
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Type
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CUSTOM
|
Details
|
The organic layers were separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Name
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|
Type
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product
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Smiles
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BrC1=C(C=CC=2N(N=NC21)CC(C)(C)C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |